molecular formula C15H11NO5 B1292232 2-Acetoxy-3'-nitrobenzophenone CAS No. 890098-32-5

2-Acetoxy-3'-nitrobenzophenone

Cat. No. B1292232
CAS RN: 890098-32-5
M. Wt: 285.25 g/mol
InChI Key: PBFJQQPWFUZHLW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions. For instance, a novel method for synthesizing 4-acetoxy-2-amino-3-arylbenzofurans from 1-aryl-2-nitroethylenes and cyclohexane-1,3-diones is described as a one-pot operation involving a solution of the starting materials in THF with catalytic Et3N, followed by Ac2O, Et3N, and DMAP . This suggests that the synthesis of 2-Acetoxy-3'-nitrobenzophenone could potentially involve similar one-pot, multi-step reactions with appropriate starting materials and catalysts.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Acetoxy-3'-nitrobenzophenone can be optimized using density functional theory methods, as demonstrated by the study of 2-acetoxybenzoic acid . The stability of the molecule can be confirmed by natural bond orbital analysis, which shows the occurrence of intramolecular charge transfer within the molecule. This analysis could be applied to 2-Acetoxy-3'-nitrobenzophenone to understand its molecular stability and charge distribution.

Chemical Reactions Analysis

The papers do not provide specific information on the chemical reactions of 2-Acetoxy-3'-nitrobenzophenone. However, the synthesis of related compounds involves reactions such as nitration and condensation , which could be relevant to the chemical behavior of 2-Acetoxy-3'-nitrobenzophenone under similar conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 2-Acetoxy-3'-nitrobenzophenone can be studied using spectroscopic methods such as FT-IR and FT-Raman . These methods can help in the assignment of vibrational spectra and the understanding of the compound's behavior under various conditions. The HOMO and LUMO energy gap analysis can provide insights into the reactivity and stability of the compound .

Scientific Research Applications

Synthesis and Chemical Reactivity

2-Acetoxy-3'-nitrobenzophenone has been explored in various synthetic routes, contributing to the development of new chemical entities. For instance, its derivatives have been utilized in the synthesis of complex organic compounds. In a study, derivatives were synthesized in excellent yields, demonstrating the compound's versatility in facilitating chemical reactions. These derivatives showed antibacterial activity against common pathogens like S. aureus and E. coli, highlighting the potential for developing new antibacterial agents (Havaldar, Bhise, & Burudkar, 2004).

Photophysical Characterization for Organic Electronics

Research has extended into the photophysical characterization of organotin compounds derived from Schiff bases containing nitrobenzophenone moieties. These compounds exhibit promising quantum yields and have been tested for their application in organic light-emitting diodes (OLEDs). Such studies underline the potential of 2-Acetoxy-3'-nitrobenzophenone derivatives in the development of new materials for electronic applications (García-López et al., 2014).

Nonlinear Optical Properties

The compound's framework has been explored for its nonlinear optical properties. For example, derivatives have been synthesized and their third-order nonlinear optical properties investigated, indicating potential applications in optical devices such as limiters and switches. This research points to the significance of 2-Acetoxy-3'-nitrobenzophenone derivatives in advancing optical technology and materials science (Naseema et al., 2010).

Crystal Structure and Material Characterization

The crystal structure and material properties of 2-Acetoxy-3'-nitrobenzophenone derivatives have been studied to understand their potential applications in material science. Research focusing on the crystal structure, thermal behavior, and mechanical properties of such derivatives can provide insights into their use in various technological applications, such as in the fabrication of novel optical materials (Babu et al., 2009).

properties

IUPAC Name

[2-(3-nitrobenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO5/c1-10(17)21-14-8-3-2-7-13(14)15(18)11-5-4-6-12(9-11)16(19)20/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBFJQQPWFUZHLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60641574
Record name 2-(3-Nitrobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetoxy-3'-nitrobenzophenone

CAS RN

890098-32-5
Record name 2-(3-Nitrobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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